

Spectroscopic Profile of 2-Pyridyl Tribromomethyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Pyridyl Tribromomethyl Sulfone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **2-Pyridyl Tribromomethyl Sulfone**. Due to the limited availability of public experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related molecules.

Chemical Structure and Properties

- IUPAC Name: 2-(tribromomethylsulfonyl)pyridine
- Molecular Formula: $C_6H_4Br_3NO_2S$ [\[1\]](#)
- Molecular Weight: 393.88 g/mol [\[1\]](#)
- CAS Number: 59626-33-4 [\[1\]](#)
- Physical State: Crystalline solid [\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Pyridyl Tribromomethyl Sulfone** based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.7 - 8.9	Doublet	1H	H6 (α to N)
8.0 - 8.2	Triplet of doublets	1H	H4 (γ to N)
7.8 - 8.0	Doublet of doublets	1H	H5 (β to N)
7.4 - 7.6	Triplet	1H	H3 (β to N)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~160	C2 (C-SO ₂)
~150	C6 (α to N)
~138	C4 (γ to N)
~128	C5 (β to N)
~125	C3 (β to N)
~45	CBr ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium-Weak	Aromatic C-H stretch
1600 - 1580	Medium	C=N stretching (pyridine ring)
1470 - 1430	Medium	C=C stretching (pyridine ring)
1350 - 1300	Strong	Asymmetric SO ₂ stretch
1175 - 1130	Strong	Symmetric SO ₂ stretch
800 - 700	Strong	C-Br stretch
780 - 740	Strong	Out-of-plane C-H bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
391/393/395/397	[M] ⁺ • Isotopic cluster due to three Br atoms
312/314/316	[M - Br] ⁺
233/235	[M - 2Br] ⁺
154	[M - CBr ₃] ⁺ or [C ₅ H ₄ NSO ₂] ⁺
78	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Pyridyl Tribromomethyl Sulfone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.

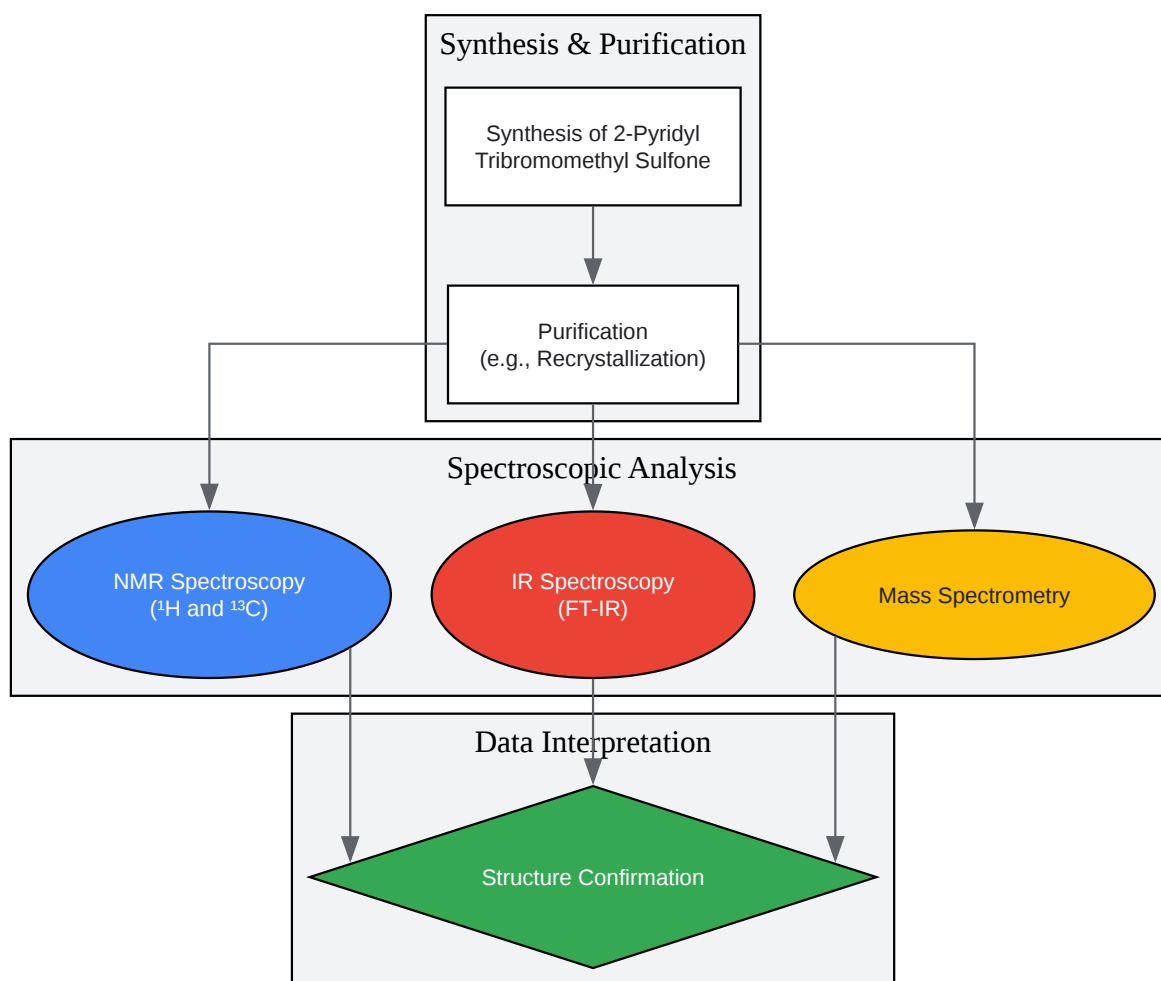
- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The data is usually presented in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2-Pyridyl Tribromomethyl Sulfone**.



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Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Pyridyl Tribromomethyl Sulfone**. Experimental verification of this data is recommended for definitive structural elucidation.

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References

- 1. 2-Pyridyl Tribromomethyl Sulfone | C₆H₄Br₃NO₂S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Pyridyl Tribromomethyl Sulfone | Scientific.Net [scientific.net]
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